Hydromorphone-D3 is typically synthesized in laboratories and is available from various chemical suppliers, such as Sigma-Aldrich and Cerilliant Corporation. These suppliers provide it in different concentrations for research purposes, particularly in isotope dilution methods for quantitative analysis .
Hydromorphone-D3 falls under the category of synthetic opioids. It is classified as a narcotic analgesic, specifically a hydrogenated ketone derivative of morphine. Its primary use is in research settings, particularly for studying the pharmacokinetics of hydromorphone and its metabolites in biological matrices .
The synthesis of hydromorphone-D3 involves deuteration at specific positions on the hydromorphone molecule. This typically includes:
The synthesis often employs techniques like:
The chemical structure of hydromorphone-D3 retains the core structure of hydromorphone but incorporates deuterium atoms. Its molecular formula is represented as , indicating the presence of three deuterium atoms.
This structural integrity is crucial for its function as an opioid receptor agonist .
Hydromorphone-D3 participates in various chemical reactions primarily for analytical purposes:
In LC-MS/MS, specific transitions are monitored, allowing for precise quantification:
Hydromorphone-D3 functions similarly to its parent compound by acting on opioid receptors in the central nervous system. Its mechanism involves:
Analytical methods such as LC-MS/MS have been optimized for detecting low concentrations (down to 0.1 ng/mL) of hydromorphone-D3 in plasma samples, ensuring reliable quantification in toxicological studies .
Hydromorphone-D3 is primarily used in scientific research contexts:
Deuterium (²H or D), a stable hydrogen isotope with one proton and one neutron, exhibits identical chemical behavior to protium (¹H) but confers distinct physicochemical properties when incorporated into organic molecules. This makes deuterated opioids invaluable as internal standards in mass spectrometry-based quantification. Hydromorphone-D3 features a trideuterated methyl group (–CD3) at the tertiary nitrogen position, strategically chosen due to its metabolic stability and minimal risk of isotopic exchange under physiological or analytical conditions [5] [9].
Two primary synthetic routes dominate deuterium incorporation into opioid frameworks like hydromorphone:
Late-Stage Isotope Introduction: This approach involves the alkylation of norhydromorphone (desmethyl precursor) using deuterated alkylating agents like iodomethane-D3 (CD3I). The reaction exploits the nucleophilicity of the tertiary amine:Norhydromorphone + CD₃I → Hydromorphone-D₃
Advantages include straightforward synthesis and high isotopic purity, as the deuteration step occurs late in the synthetic sequence, minimizing exposure to conditions promoting isotopic exchange or dilution [9].
Hydrogen-Deuterium Exchange (H/D Exchange): While less common for site-specific labeling like the N-methyl group in hydromorphone, catalytic H/D exchange is explored for opioid deuteration. This method typically employs deuterated solvents (e.g., D2O, CD3OD) and catalysts (e.g., platinum, acids/bases) under controlled temperature and pressure. However, achieving high regioselectivity for the N-methyl position is challenging, often leading to non-specific deuteration at exchangeable (e.g., -OH, -NH) or activated (e.g., α-carbonyl) protons, making it less ideal for Hydromorphone-D3 production compared to the alkylation route [3] [5].
Table 1: Comparison of Deuterium Incorporation Techniques for Hydromorphone-D3
Technique | Reagent/System | Target Site | Isotopic Purity | Key Advantages | Key Limitations |
---|---|---|---|---|---|
Alkylation (Late-Stage) | CD3I | N-CH3 → N-CD3 | High (>98%) | High regioselectivity, simple reaction, scalable | Requires synthesis of norhydromorphone |
H/D Exchange | D2O, D3PO4, Pt catalyst | Multiple exchangeable sites | Variable (Lower) | Potentially simpler starting material | Low N-methyl selectivity, isotopic dilution risk |
The efficient synthesis of Hydromorphone-D3 requires careful optimization starting from natural hydromorphone or its precursors. The primary pathway involves:
N-Demethylation: Natural hydromorphone undergoes selective demethylation to yield norhydromorphone. This critical step employs reagents like cyanogen bromide (von Braun reaction) or chloroformates followed by hydrolysis, which cleave the C-N bond of the tertiary amine:Hydromorphone → Norhydromorphone
Optimization focuses on maximizing yield and minimizing side reactions or degradation of the sensitive morphinan skeleton [7] [8].
Reductive Deuteration (Alkylation): Norhydromorphone is reacted with deuterated iodomethane (CD3I) under basic conditions, typically in aprotic solvents like dimethylformamide (DMF) or acetonitrile. Temperature control (often 40-60°C) and stoichiometric excess of CD3I ensure complete alkylation:Norhydromorphone + CD₃I → Hydromorphone-D₃ (Hydroiodide Salt)
The reaction mixture undergoes purification via techniques like liquid-liquid extraction, precipitation, or chromatography (HPLC, flash chromatography) to remove unreacted starting materials, solvents, and potential byproducts (e.g., quaternary ammonium salts, O-alkylated products) [8] [9].
Salt Formation and Purification: The resulting Hydromorphone-D3 hydroiodide is often converted to a more stable and soluble salt form, such as the hydrochloride. This involves treatment with silver chloride (AgCl) or passing through an ion-exchange resin, followed by recrystallization from solvents like ethanol/ethyl acetate or methanol/diethyl ether to achieve high chemical and isotopic purity [7] [9].
Key optimization parameters include reaction time, temperature, solvent choice, CD3I equivalents, base concentration (e.g., triethylamine, sodium carbonate), and rigorous purification protocols to ensure the final product meets stringent analytical standards.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: